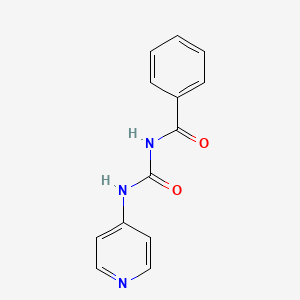
N-(pyridin-4-ylcarbamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-4-ylcarbamoyl)benzamide” is a chemical compound that has been studied in the context of spin-crossover (SCO) cooperativity via amide group hydrogen bonding . It has been incorporated into 2-D Hofmann-type frameworks .
Synthesis Analysis
The synthesis of “N-(pyridin-4-ylcarbamoyl)benzamide” has been reported in the literature . The compound was synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation . Another method involved the use of benzoyl chloride and ammonium thiocyanate in CH2Cl2 solution under solid-liquid phase transfer catalysis .Molecular Structure Analysis
The molecular structure of “N-(pyridin-4-ylcarbamoyl)benzamide” has been analyzed in several studies . The compound has been incorporated into 2-D Hofmann-type frameworks, and structural analyses revealed benpy-guest hydrogen bonding and benpy-benpy aromatic contacts .Chemical Reactions Analysis
The chemical reactions involving “N-(pyridin-4-ylcarbamoyl)benzamide” have been studied . The compound has been used to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . It has also been used in the synthesis of novel benzamide derivatives .Applications De Recherche Scientifique
- Role of N-(pyridin-4-ylcarbamoyl)benzamide : Some derivatives of this compound have been identified as activators of HIF-1 pathways . Specifically, compounds 10b and 10j demonstrated significant inhibitory bioactivity in HepG2 cells. They induced the expression of HIF-1α protein and downstream target gene p21, promoting tumor cell apoptosis.
- Evaluation : These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Hypoxia-Inducible Factor 1 (HIF-1) Activation
Antitubercular Activity
Antiviral Applications
Mécanisme D'action
Target of Action
The primary target of N-(pyridin-4-ylcarbamoyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it plays a crucial role in cellular responses to hypoxia .
Mode of Action
N-(pyridin-4-ylcarbamoyl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in the upregulation of downstream target genes, such as p21 .
Biochemical Pathways
The activation of HIF-1α by N-(pyridin-4-ylcarbamoyl)benzamide affects several biochemical pathways. It promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Result of Action
The result of N-(pyridin-4-ylcarbamoyl)benzamide’s action is the promotion of tumor cell apoptosis. This is achieved through the upregulation of the expression of cleaved caspase-3 . The compound also induces the expression of the apoptosis factor p21, a general cell cycle inhibitory protein .
Action Environment
The action of N-(pyridin-4-ylcarbamoyl)benzamide is influenced by the hypoxic environment of the tumor cells. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(pyridin-4-ylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12(10-4-2-1-3-5-10)16-13(18)15-11-6-8-14-9-7-11/h1-9H,(H2,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNWOSDGFWOXAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)
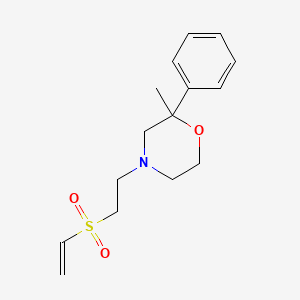
![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)
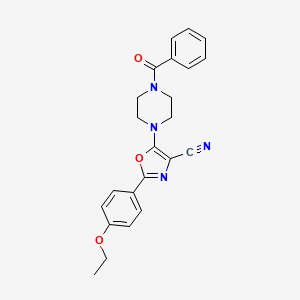




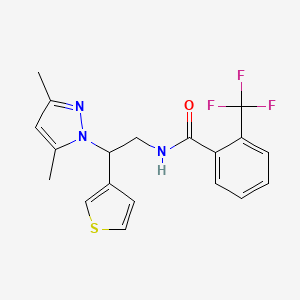
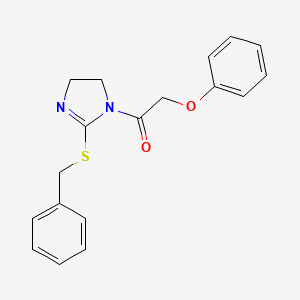
![4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402850.png)
![9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402855.png)
![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)
![3-[(3-Methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)